2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide
Description
2-{1-[(4-Chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide is a quinoxaline-derived acetamide compound characterized by a tetrahydroquinoxaline core substituted with a 4-chlorophenoxyacetyl group and an N-phenylacetamide moiety. Its molecular formula is C₂₅H₂₂ClN₃O₄ (approximate molecular weight: 484.92 g/mol, extrapolated from analogs in ). Key structural features include:
- A 4-chlorophenoxyacetyl substituent, contributing lipophilicity and electron-withdrawing effects.
- An N-phenylacetamide group, enhancing solubility and bioactivity through amide linkages.
These compounds are typically synthesized via acetylation or condensation reactions involving substituted phenoxyacetic acids and quinoxaline precursors .
Properties
Molecular Formula |
C24H20ClN3O4 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-[1-[2-(4-chlorophenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H20ClN3O4/c25-16-10-12-18(13-11-16)32-15-23(30)28-20-9-5-4-8-19(20)27-24(31)21(28)14-22(29)26-17-6-2-1-3-7-17/h1-13,21H,14-15H2,(H,26,29)(H,27,31) |
InChI Key |
MVHQLOQGXOYDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenoxyacetyl chloride with a suitable amine to form an intermediate, which is then reacted with a quinoxaline derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce tetrahydroquinoxaline derivatives.
Scientific Research Applications
2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-Cl-phenoxy group increases logP compared to the methoxy analog (logP 2.75 vs. Thioether-containing analogs (e.g., AJ5d, 4a) exhibit higher molecular weights and variable logP values, depending on aromatic substituents .
Synthetic Efficiency: Pyrimidine-thio derivatives (e.g., 4a) achieve higher yields (90.2%) compared to thiazolidinone-thio compounds (61%), likely due to stabilized intermediates in pyrimidine synthesis .
Crystallographic and Hydrogen-Bonding Profiles
- Methoxy analog (Y070-0850): Polar surface area (77.025 Ų) and hydrogen-bond donors/acceptors (2/8) suggest moderate solubility, aligning with logSw = -3.35 .
Biological Activity
The compound 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings.
Structural Characteristics
This compound features a tetrahydroquinoxaline core and incorporates chlorinated aromatic groups which may enhance its interaction with biological targets. The molecular formula is and it possesses a unique combination of functional groups that contribute to its biological properties.
Biological Activities
Research indicates that compounds with similar structures have demonstrated various biological activities. The following table summarizes some related compounds and their known activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroacetophenone | Contains a chlorinated phenyl group | Antimicrobial |
| 1-Acetylquinoxaline | Similar quinoxaline core | Anticancer |
| 5-Chloro-N-(4-methylphenyl)-2-furamide | Furamide structure with chlorinated phenyl | Anti-inflammatory |
The unique structural arrangement of 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide may enhance its bioactivity compared to other similar compounds.
The compound's mechanisms of action are yet to be fully elucidated. However, studies suggest that it may interact with specific biological pathways related to cell signaling and gene expression. For instance, research on related compounds indicates potential effects on osteoclastogenesis, a process critical for bone resorption.
Case Studies
- Osteoclastogenesis Inhibition : A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) , has been shown to exert strong inhibitory effects on osteoclastogenesis. It alters the expression of osteoclast-specific marker genes and blocks the formation of mature osteoclasts in vitro. In vivo studies demonstrated that PPOAC-Bz prevented ovariectomy-induced bone loss in mice, highlighting its potential for treating osteolytic disorders .
- Anticancer Activity : Similar quinoxaline derivatives have been investigated for their anticancer properties. These compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
